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2,3,5-Tri-O-benzyl-beta-D-xylofuranose Documentation Hub

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  • Product: 2,3,5-Tri-O-benzyl-beta-D-xylofuranose
  • CAS: 1105054-66-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Benzyl-Protected D-Xylofuranose Building Blocks for Advanced Carbohydrate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract D-Xylofuranose, a five-membered ring pentose, is a critical structural motif in various biologically significant glycoconjugates, most not...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylofuranose, a five-membered ring pentose, is a critical structural motif in various biologically significant glycoconjugates, most notably within the cell wall of mycobacteria, including M. tuberculosis.[1][2] The chemical synthesis of oligosaccharides and nucleoside analogues containing this furanose unit is a formidable challenge, primarily due to the polyhydroxylated nature of carbohydrates, which necessitates a sophisticated strategy of protection and deprotection.[3] Among the arsenal of hydroxyl protecting groups, the benzyl ether stands out for its exceptional stability across a wide spectrum of reaction conditions and its susceptibility to clean removal under mild catalytic hydrogenation.[4][5] This guide provides an in-depth technical overview of the synthesis, application, and deprotection of benzyl-protected D-xylofuranose building blocks, offering field-proven insights and detailed protocols to empower researchers in the synthesis of complex carbohydrates and carbohydrate-based therapeutics.

The Strategic Imperative for Benzyl Protection in Xylofuranose Chemistry

The synthesis of complex oligosaccharides is a multi-step endeavor where the judicious choice of protecting groups is paramount.[6] Hydroxyl groups must be temporarily masked to prevent unwanted side reactions and to direct reactivity to a specific position.[3] Benzyl (Bn) ethers are classified as "permanent" protecting groups, designed to endure a multitude of synthetic transformations before their final removal.[4]

Why Benzyl Ethers are the Workhorse of Carbohydrate Synthesis:

  • Robust Stability: Benzyl ethers are exceptionally stable to both acidic and basic conditions, allowing for a broad range of subsequent chemical modifications on other parts of the molecule.[4]

  • Electronic Properties: As ether-type protecting groups, benzyl groups are electron-donating. This property renders the glycosyl donor more reactive, creating an "armed" donor that facilitates glycosylation reactions.[5]

  • Clean Cleavage: Their removal is most commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation, which are mild conditions that typically do not compromise the integrity of the final oligosaccharide structure, including sensitive glycosidic linkages.[7][8] The only byproduct is toluene, which is easily removed.

This combination of stability and mild removal makes per-O-benzylated xylofuranose derivatives ideal building blocks for the assembly of complex glycans.

Synthesis of the Core Building Block: 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose

The most versatile benzyl-protected xylofuranose building block is the free hemiacetal, 2,3,5-tri-O-benzyl-D-xylofuranose, which can be activated to form a variety of glycosyl donors. The synthesis is reliably achieved in a three-step sequence starting from commercially available D-xylose.[9]

SynthesisWorkflow dx dx mx mx dx->mx  AcCl, MeOH   D-Xylose D-Xylose bmx bmx mx->bmx  BnBr, NaH, DMF   Methyl α,β-D-Xylofuranoside Methyl α,β-D-Xylofuranoside hbx hbx bmx->hbx  AcOH, aq. HCl   Methyl 2,3,5-Tri-O-benzyl-α,β-D-xylofuranoside Methyl 2,3,5-Tri-O-benzyl-α,β-D-xylofuranoside 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose (Hemiacetal) 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose (Hemiacetal)

Caption: Synthetic pathway from D-xylose to the target hemiacetal.

Synthetic Protocols and Mechanistic Insights

The overall strategy involves the initial formation of a methyl glycoside to lock the sugar in its furanose form, followed by exhaustive benzylation of the remaining hydroxyls, and finally, hydrolysis of the anomeric methyl ether to yield the desired hemiacetal building block.

StepTransformationKey ReagentsCausality and Field InsightsTypical Yield
1Furanoside FormationD-Xylose, Methanol (dry), Acetyl ChlorideAcetyl chloride reacts with methanol in situ to generate anhydrous HCl, which catalyzes the Fischer glycosylation. Running the reaction at a controlled temperature (e.g., 30°C) favors the kinetic furanoside products over the thermodynamic pyranosides. The crude mixture of methyl xylofuranosides is typically used directly in the next step without purification.[9]Quantitative (crude)
2Per-O-BenzylationMethyl α,β-D-xylofuranoside, Benzyl Bromide (BnBr), Sodium Hydride (NaH), DMFThis is a classic Williamson ether synthesis. NaH, a strong non-nucleophilic base, deprotonates all free hydroxyl groups to form alkoxides. These nucleophilic alkoxides then displace bromide from benzyl bromide in an SN2 reaction.[10] Anhydrous DMF is the solvent of choice as it is polar and aprotic, accelerating the SN2 reaction. An excess of both NaH and BnBr is used to drive the reaction to completion.[9]~55-65% (over 2 steps)
3Anomeric HydrolysisMethyl 2,3,5-Tri-O-benzyl-α,β-D-xylofuranoside, Acetic Acid, 1M aq. HClThe anomeric methyl ether is selectively cleaved under acidic conditions to liberate the hemiacetal. Acetic acid serves as a co-solvent to ensure solubility of the benzylated sugar in the aqueous acid. Heating is required to drive the hydrolysis.[9] This step yields the final building block as an anomeric mixture (α/β).~50-60%
Detailed Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose[9]

Step 1: Methyl α,β-D-xylofuranoside (2)

  • Under an argon atmosphere, add acetyl chloride (2.5 mL, ~35.0 mmol) to dry methanol (300 mL) in a round-bottomed flask and stir for 30 minutes at 20°C.

  • Add D-xylose (5.0 g, 33.3 mmol) to the solution.

  • Stir the reaction mixture for 3.5 hours at 30°C.

  • Neutralize the reaction by adding Amberlite IRA-400 (OH⁻ form) resin until the pH reaches 8.

  • Filter the solution and concentrate under vacuum. The crude product is obtained as a light-yellow oil and used in the next step without further purification.

Step 2: Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside (3)

  • Cool the crude methyl α,β-D-xylofuranoside (2) to 0°C under an argon atmosphere.

  • Add anhydrous DMF (100 mL), followed by the portionwise addition of sodium hydride (60% dispersion in mineral oil, 8.0 g, 200.0 mmol). Stir the suspension for 30 minutes at 0°C.

  • Add benzyl bromide (17.0 mL, 143.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Cool the mixture back to 0°C and quench the reaction by the slow, dropwise addition of water (50 mL).

  • Extract the aqueous phase with diethyl ether (2 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue by silica gel column chromatography to afford the perbenzylated product.

Step 3: 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose (1)

  • Dissolve the purified methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside (3) in a mixture of glacial acetic acid and 1 M aqueous HCl.

  • Heat the mixture at 80°C for 17 hours, then increase the temperature to 100°C for 4 hours, monitoring by TLC until the starting material is consumed.

  • After cooling, neutralize the mixture and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the final hemiacetal building block.

Application in Stereoselective Glycosylation

With the hemiacetal in hand, the next critical phase is its activation into a glycosyl donor and subsequent coupling with a glycosyl acceptor. The non-participating nature of the C2-benzyl group means it does not directly influence the stereochemical outcome via neighboring group participation, placing the control of stereoselectivity on other factors like the solvent, temperature, and the nature of the anomeric leaving group and promoter system.[6]

A common strategy involves converting the hemiacetal to a more reactive species, such as a thioglycoside, which can then be activated for glycosylation.

GlycosylationWorkflow cluster_donor Donor Preparation cluster_reaction Glycosylation cluster_final Final Steps hbx Hemiacetal Building Block donor Activated Donor (e.g., Thioglycoside) hbx->donor Activation product Protected Oligosaccharide donor->product NIS / AgOTf acceptor Acceptor-OH acceptor->product deprotected Final Target Oligosaccharide product->deprotected Deprotection

Caption: General workflow for a glycosylation reaction.

General Protocol: NIS/AgOTf Promoted Glycosylation[1][2]

This protocol is a robust method for coupling thioglycoside donors with alcohol acceptors, widely used in the synthesis of complex oligosaccharides, including fragments of mycobacterial LAM.[1][2]

  • To a mixture of the thioglycoside donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in diethyl ether (Et₂O), add 4 Å molecular sieves (~200 mg).

  • Stir the mixture for 1 hour at room temperature under an inert atmosphere.

  • Add N-iodosuccinimide (NIS, 2.5 mmol) and silver trifluoromethanesulfonate (AgOTf, 0.25 mmol) to the mixture.

  • Monitor the reaction by TLC. After stirring for approximately 2 hours at room temperature, quench the reaction by adding triethylamine (Et₃N).

  • Dilute the solution with dichloromethane (CH₂Cl₂) and filter through Celite to remove solids.

  • Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired protected oligosaccharide.

Causality Behind the Reagents:

  • Thioglycoside Donor: A stable, easily handled precursor that can be potently activated.

  • NIS: Reacts with the soft sulfur of the thioglycoside to form a highly reactive iodonium intermediate, which serves as an excellent leaving group.

  • AgOTf (or TMSOTf): A powerful Lewis acid that acts as a co-promoter. It assists in activating the thioglycoside and facilitates the departure of the leaving group, generating a highly electrophilic oxocarbenium ion intermediate that is attacked by the acceptor alcohol.[11]

  • 4 Å Molecular Sieves: Act as a desiccant, removing any trace moisture that could hydrolyze the reactive intermediates.

The Final Step: Global Deprotection of Benzyl Ethers

Once the oligosaccharide backbone is fully assembled, the final step is the global deprotection of all benzyl ethers to unveil the target molecule.[7]

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, in a solvent like MeOH or EtOAc.[12]High yielding, clean reaction with a simple workup (filtration of catalyst).[7]Requires handling of flammable H₂ gas and specialized pressure equipment. Not compatible with other reducible functional groups (e.g., alkenes, alkynes, azides).[12]
Catalytic Transfer Hydrogenation 10% Pd/C, with a hydrogen donor such as Ammonium Formate (HCOONH₄) or Triethylsilane (Et₃SiH) in MeOH.[7][13]Operationally simple and avoids the use of H₂ gas, making it safer.[13] Often faster than standard hydrogenation.[7]The hydrogen donor or its byproducts may require removal during workup.
Dissolving Metal Reduction Sodium (Na) metal in liquid ammonia (NH₃).[4][12]Very powerful; can cleave even stubborn benzyl ethers.Harsh, cryogenic conditions. Not compatible with many other functional groups (e.g., esters).
Oxidative Cleavage Ozone (O₃) followed by NaOMe; or DDQ with UV light.[8][14]Useful for selective debenzylation (e.g., p-methoxybenzyl ethers) but less common for global deprotection.Requires specific substituted benzyl ethers or can lead to side reactions on the carbohydrate core.[14]
Detailed Protocol: Deprotection via Catalytic Transfer Hydrogenation[7]

This method is highly recommended for its efficiency and operational simplicity.

  • Dissolve the fully protected carbohydrate (1.85 mmol) in methanol (20 mL) in a round-bottom flask.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w of the substrate).

  • Add ammonium formate (10 equivalents, 18.5 mmol) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC; it is often complete within 15-30 minutes.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad thoroughly with methanol (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude product can then be purified by size-exclusion chromatography or recrystallization to yield the final, deprotected carbohydrate.

Conclusion

Benzyl-protected D-xylofuranose derivatives are indispensable building blocks in modern carbohydrate chemistry. Their synthesis from D-xylose is robust and scalable, and their stability provides the necessary resilience for complex, multi-step synthetic campaigns. Understanding the principles behind their synthesis, stereoselective glycosylation, and efficient deprotection is fundamental for any researcher aiming to construct biologically relevant molecules containing the xylofuranose motif. The protocols and insights provided in this guide offer a validated framework for the successful application of these critical reagents in drug discovery and chemical biology.

References

  • Lowary, T. L. et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. [Link]

  • Misra, A. K. et al. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis. [Link]

  • Lowary, T. L. et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. [Link]

  • Campos, F. X. et al. (2021). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Protecting Groups. [Link]

  • Guccione, C. et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank. [Link]

  • Seeberger, P. H. & Werz, D. B. (2007). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Wolfrom, M. L., Inouye, S., & Conigliaro, P. J. (1975). Synthesis of a cytosine nucleoside of 2-amino-2-deoxy-beta-D-xylofuranose. Carbohydrate Research. [Link]

  • Wan, Q. & Danishefsky, S. J. (2007). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of Chemical Research. [Link]

  • Ishido, Y. et al. (1983). Synthetic Nucleosides and Nucleotides. XX. Synthesis of Various 1-β-D-Xylofuranosyl-5-Alkyluracils and Related Nucleosides. Nucleosides and Nucleotides. [Link]

  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. ResearchGate Q&A. [Link]

  • YouTube. (2023). Formation of Benzyl ether| Carbohydrate | Benzyl ether Cleavage. YouTube. [Link]

  • ResearchGate. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • Miethchen, R. (2010). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Carbohydrate Research. [Link]

  • Demchenko, A. V. et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. [Link]

  • Campos, F. X. et al. (2021). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. [Link]

  • Demchenko, A. V. et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. [Link]

  • Gallo-Rodriguez, C. et al. (2005). Synthesis of 2,3,5,6-tetra-O-benzyl-D-galactofuranose for α-glycosidation. ARKIVOC. [Link]

  • Research and Reviews. (2015). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vankar, Y. D. et al. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry. [Link]

  • Gonzalez-Perez, A. & Demchenko, A. V. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. [Link]

  • D'Errico, S. et al. (2018). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Molecules. [Link]

  • The Journal of Organic Chemistry. Regioselective protection strategies for D-xylopyranosides. The Journal of Organic Chemistry. [Link]

  • Gallo-Rodriguez, C. et al. (2005). Synthesis of 2,3,5,6-tetra-O-benzyl-D-galactofuranose for α-glycosidation. ARKIVOC. [Link]

  • ResearchGate. (2017). How to differentiate a xylofuranose and aribinofuranose moietiy in a monoglycosilated compound using proton and carbon NMR data (DMSO-d6)?. ResearchGate Q&A. [Link]

  • Uehara, T. et al. (1995). NMR spectroscopic analysis of sulfated beta-1,3-xylan and sulfation stereochemistry. Carbohydrate Research. [Link]

  • Demchenko, A. V. et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2019). Regioselective protection of xylose for efficient synthesis of arabino-α-1,3-xylosides. ResearchGate. [Link]

  • Schwarz, S. et al. (2016). An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases. Beilstein Journal of Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry. [Link]

  • Medicinal Chemistry. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Medicinal Chemistry. [Link]

  • Google Patents. (1995). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

Sources

Exploratory

Structure and Stability of 2,3,5-Tri-O-benzyl-D-xylofuranose Derivatives

Technical Guide for Carbohydrate Chemists and Medicinal Designers Executive Summary In the realm of nucleoside chemistry and chiral pool synthesis, 2,3,5-tri-O-benzyl-D-xylofuranose stands as a critical "gateway" interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Carbohydrate Chemists and Medicinal Designers

Executive Summary

In the realm of nucleoside chemistry and chiral pool synthesis, 2,3,5-tri-O-benzyl-D-xylofuranose stands as a critical "gateway" intermediate.[1] Unlike its pyranose counterparts, the furanose ring possesses a higher degree of conformational flexibility, making stereocontrol during glycosylation a non-trivial challenge.[1]

This guide provides a rigorous technical analysis of this scaffold. We move beyond basic synthesis to explore the causality of its stability profile, the thermodynamics of its anomeric equilibrium, and the practical protocols required to convert it into high-fidelity glycosyl donors for drug development.[1]

Molecular Architecture & Stereodynamics[1]

The Furanose Ring System

The D-xylofuranose ring does not exist in a rigid chair conformation like glucopyranose.[1] Instead, it adopts an envelope (


)  or twist (

)
conformation.[1]
  • Puckering: The ring rapidly pseudorotates.[1] The bulky benzyl groups at C2, C3, and C5 exert steric influence, generally favoring conformations where these substituents are pseudo-equatorial to minimize 1,3-diaxial-like interactions.[1]

  • Anomeric Effect: The electronegative oxygen at the ring (O4) and the anomeric hydroxyl (O1) create a dipole-dipole interaction. In non-polar solvents (CDCl

    
    ), the 
    
    
    
    -anomer is often stabilized by the anomeric effect, despite the steric penalty.[1] However, experimental NMR data typically shows an equilibrium mixture (approx.[1][2]
    
    
    ratio of 2:3 to 1:2 depending on solvent polarity and temperature).[1]
The Benzyl Protection Strategy

Benzyl (Bn) ethers are chosen for three specific reasons in this scaffold:

  • Electronic Neutrality: Unlike acyl groups (e.g., acetyl, benzoyl), benzyl groups are "non-participating."[1] They do not form acyloxonium ions, meaning they do not direct stereoselectivity via neighboring group participation (NGP).[1] This allows the chemist to influence

    
     selectivity purely through solvent effects, temperature, and promoter choice.[1]
    
  • Robustness: They survive strong bases and nucleophiles (e.g., hydride reductions, Grignard reagents), allowing modifications at the anomeric center without disturbing the periphery.[1]

  • Chromophore: The phenyl rings provide strong UV absorbance, simplifying TLC and HPLC monitoring.[1]

Synthesis Strategy: The "One-Pot" Methyl Glycoside Route[1]

The most robust route involves a three-stage sequence starting from inexpensive D-xylose.[1] The critical technical hurdle is the final hydrolysis of the methyl glycoside without cleaving the benzyl ethers.

Validated Synthetic Workflow

Synthesis Xylose D-Xylose MethylGly Methyl D-xylofuranosides (Kinetic Product) Xylose->MethylGly 1. MeOH, AcCl (Kinetic Control) BnGly Methyl 2,3,5-tri-O-benzyl- D-xylofuranoside MethylGly->BnGly 2. BnBr, NaH, DMF (Williamson Ether Synthesis) Final 2,3,5-Tri-O-benzyl- D-xylofuranose (Hemiacetal) BnGly->Final 3. AcOH, 1M HCl (Selective Hydrolysis)

Figure 1: Step-wise synthesis of the title compound. Note the kinetic control in step 1 to favor furanose over pyranose.

Detailed Protocol & Mechanistic Insight

Step 1: Kinetic Fischer Glycosylation

  • Protocol: Suspend D-xylose in dry MeOH. Add Acetyl Chloride (AcCl) dropwise.[1] Stir at 0°C

    
     RT.
    
  • Why: AcCl generates anhydrous HCl in situ.[1] Furanosides form faster (kinetically) than pyranosides. Stopping the reaction early (approx. 2-4 hours) preserves the furanose ring. Extended times lead to the thermodynamically stable pyranoside.[1]

Step 2: Global Benzylation

  • Protocol: React the crude methyl xylofuranoside with Benzyl bromide (BnBr) and Sodium Hydride (NaH) in DMF (

    
    C 
    
    
    
    RT).
  • Safety Note: This generates

    
     gas.[1] DMF facilitates the 
    
    
    
    reaction by solvating the sodium cation, leaving the alkoxide "naked" and reactive.[1]

Step 3: Selective Anomeric Hydrolysis

  • Protocol: Dissolve the benzylated methyl glycoside in Glacial Acetic Acid (AcOH) and add 1M HCl (approx. 4:1 ratio). Heat to

    
    C.[1][3]
    
  • Mechanism: The acetal at C1 is more labile than the ether linkages at C2, C3, C5.[1]

  • Critical Control Point: Pure aqueous HCl is too harsh and immiscible, leading to debenzylation (cleavage of ethers).[1] AcOH acts as a co-solvent and buffers the acidity, ensuring only the anomeric center is hydrolyzed.[1]

Stability Profile & Degradation Pathways[1][4]

The hemiacetal functionality at C1 is the "soft spot" of the molecule. The benzyl ethers are the "armor."[1]

Stability Matrix
ConditionStabilityConsequence / Mechanism
Acid (Dilute/Weak) Moderate Anomerization (equilibration of

).[1]
Acid (Strong/Lewis) Low Dehydration to furans; eventual debenzylation.
Base (NaOH, NaH) High Stable.[1] Benzyl ethers do not cleave in base.[1]
Oxidation (PCC/Swern) Variable C1-OH oxidizes to the lactone (2,3,5-tri-O-benzyl-D-xylono-1,4-lactone).[1]
Reduction (H

/Pd)
Low Hydrogenolysis. Cleaves benzyl groups to regenerate free OH.
Nucleophiles High Stable to amines, azides (unless activated at C1).[1]
Storage Recommendations
  • State: Viscous oil or low-melting solid (anomeric mixture).[1]

  • Conditions: Store at

    
    C under Argon.
    
  • Risk: Upon standing in air, the C1-OH can slowly oxidize to the lactone or form hemiacetal dimers.[1]

Functionalization: Generating Glycosyl Donors[1]

To use this scaffold in drug discovery (e.g., synthesizing antiviral nucleosides), the hemiacetal must be activated.[1]

Derivatives cluster_donors Activated Glycosyl Donors Hemiacetal 2,3,5-Tri-O-benzyl- D-xylofuranose Acetate 1-O-Acetyl Donor (For Vorbrüggen) Hemiacetal->Acetate Ac2O, Pyridine Imidate Trichloroacetimidate (Schmidt Donor) Hemiacetal->Imidate Cl3CCN, DBU (Cat.) Halide Glycosyl Chloride/Fluoride (For Ag/Sn Promoters) Hemiacetal->Halide SOCl2 or DAST Nucleoside Nucleoside Acetate->Nucleoside Silylated Base, TMSOTf Imidate->Nucleoside Acceptor, TMSOTf (-78°C)

Figure 2: Divergent synthesis of glycosyl donors.[1] The 1-O-Acetyl and Imidate routes are most common for nucleoside synthesis.[1]

Protocol: Synthesis of the Trichloroacetimidate (Schmidt Donor)

The trichloroacetimidate is preferred for convergent synthesis due to its high reactivity under mild Lewis acid catalysis.

  • Dissolution: Dissolve 2,3,5-tri-O-benzyl-D-xylofuranose (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    .
  • Reagent Addition: Add Trichloroacetonitrile (CCl

    
    CN, 5.0 eq).
    
  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) at

    
    C.[1]
    
  • Monitoring: Stir for 1-2 hours. Monitor TLC (Hexane/EtOAc). The product moves significantly higher than the starting material.[1]

  • Quenching: Critical Step. The product is acid-sensitive.[1] Do not wash with acid.[1] Filter through a pad of Celite or flash chromatography using silica pre-treated with 1% Triethylamine (Et

    
    N) to prevent hydrolysis on the column.
    
Protocol: Vorbrüggen Coupling (Nucleoside Synthesis)

This is the industry standard for making N-glycosides (e.g., analogues of AZT or Adenosine).[1]

  • Donor: 1-O-Acetyl-2,3,5-tri-O-benzyl-D-xylofuranose (prepared via Ac

    
    O/Pyridine).
    
  • Base: Silylated nucleobase (e.g., Bis-TMS-Uracil).[1][4]

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl

    
    .[1]
    
  • Solvent: Acetonitrile (MeCN) promotes

    
    -selectivity via the kinetic anomeric effect and solvent participation, although the lack of a participating group at C2 makes stereocontrol primarily dependent on 
    
    
    
    -like mechanics and steric approach.[1]

References

  • Synthesis & Crystallization

    • Ferrières, V., et al. "Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose."[1][3] Molbank, 2022.[1][3]

  • Nucleoside Coupling Applications

    • Gosselin, G., et al. "Synthetic Nucleosides and Nucleotides.[1] XX1. Synthesis of Various 1-β-D-Xylofuranosyl-5-Alkyluracils." Nucleosides and Nucleotides, 1982.[1]

  • Glycosyl Donor Chemistry (General Trichloroacetimidate Protocols)

    • Schmidt, R. R., & Michel, J. "Facile Synthesis of

      
      - and 
      
      
      
      -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides."[1] Angewandte Chemie International Edition, 1980.[1]
  • Stability & Reactivity Data

    • BenchChem Technical Guide.[1] "Stability and Storage of Benzylated Sugars."

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,3,5-tri-O-benzyl-beta-D-xylofuranose from D-xylose

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose, a key intermediate in the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose, a key intermediate in the development of novel therapeutics and glycomimetic compounds. The protocol begins with the readily available monosaccharide D-xylose and proceeds through a robust three-step sequence: (1) acid-catalyzed formation of methyl xylofuranoside, (2) exhaustive benzylation of the hydroxyl groups, and (3) selective hydrolysis of the anomeric methyl glycoside. This guide emphasizes the mechanistic rationale behind each step, offers detailed experimental procedures, and includes sections on characterization, troubleshooting, and safety to ensure reliable and reproducible results in a research setting.

Introduction: The Significance of Benzylated Xylofuranose

Carbohydrates are central to a myriad of biological processes, acting as energy sources, structural scaffolds, and mediators of cellular communication.[1] Consequently, synthetic carbohydrate chemistry is a cornerstone of modern drug discovery, enabling the creation of modified sugars, or glycomimetics, that can modulate the activity of carbohydrate-processing enzymes.[1] Iminosugars, for instance, are a prominent class of glycomimetics that have shown therapeutic promise as enzyme inhibitors.[1]

The synthesis of these complex molecules often requires the strategic use of protecting groups to mask reactive hydroxyl moieties, allowing for selective modification of the carbohydrate scaffold. Benzyl ethers are among the most widely used "permanent" protecting groups in carbohydrate chemistry.[2] Their stability under a wide range of acidic and basic conditions, coupled with their facile removal via mild catalytic hydrogenation, makes them ideal for multi-step synthetic campaigns.[2]

2,3,5-tri-O-benzyl-D-xylofuranose is a versatile building block derived from D-xylose. Its protected hydroxyl groups at the C2, C3, and C5 positions leave the anomeric C1 hydroxyl free for further chemical elaboration, making it an invaluable precursor for the synthesis of various nucleoside analogues and other xylofuranose-containing therapeutic agents. This guide presents a field-proven, three-step synthesis to access this important intermediate with a focus on practical execution and scientific understanding.

Overall Synthetic Strategy

The conversion of D-xylose to its tri-O-benzylated furanose form is achieved through the three-step sequence illustrated below. The initial step establishes the furanose ring structure, the second step installs the robust benzyl protecting groups, and the final step selectively deprotects the anomeric position to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Methyl Glycoside Formation cluster_1 Step 2: Benzylation cluster_2 Step 3: Hydrolysis DXylose D-Xylose Step1_Reagents AcCl, MeOH DXylose->Step1_Reagents MethylXylofuranoside Methyl α,β-D-xylofuranoside Step1_Reagents->MethylXylofuranoside  Fischer Glycosylation Step2_Reagents NaH, BnBr, DMF MethylXylofuranoside->Step2_Reagents BenzylatedIntermediate Methyl 2,3,5-tri-O-benzyl- α,β-D-xylofuranoside Step2_Reagents->BenzylatedIntermediate  Williamson Ether Synthesis Step3_Reagents AcOH, aq. HCl BenzylatedIntermediate->Step3_Reagents FinalProduct 2,3,5-tri-O-benzyl- β-D-xylofuranose (and α-anomer) Step3_Reagents->FinalProduct  Acid-Catalyzed Hydrolysis

Caption: Overall workflow for the synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose.

Materials and Reagents

ReagentGradeSupplier (Example)Notes
D-xylose≥99%Sigma-Aldrich
Acetyl chloride (AcCl)Reagent grade, ≥98%Sigma-AldrichHighly corrosive and moisture-sensitive.
Methanol (MeOH)Anhydrous, 99.8%Sigma-AldrichUse of anhydrous solvent is critical for Step 1.
Amberlite® IRA-400 resinOH⁻ formSigma-AldrichUsed for neutralization.
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly flammable and water-reactive.
Benzyl bromide (BnBr)≥98%Sigma-AldrichLachrymator and toxic.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse of anhydrous solvent is critical for Step 2.
Glacial Acetic Acid (AcOH)ACS reagent, ≥99.7%Fisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Ethyl acetate (EtOAc)ACS gradeVWRFor extractions and chromatography.
Diethyl ether (Et₂O)ACS gradeVWRFor extractions.
Petroleum ether / HexanesACS gradeVWRFor chromatography.
Magnesium sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Deuterated chloroform (CDCl₃)For NMRCambridge Isotope Labs

Safety Precautions

This protocol involves hazardous materials. Perform all steps in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalKey HazardsHandling Precautions
Sodium Hydride (NaH) Flammable solid, water-reactive (releases flammable H₂ gas).[3][4][5][6] Causes severe skin and eye irritation.[5]Handle under an inert atmosphere (e.g., argon or nitrogen).[4] Weigh the 60% dispersion quickly. Quench excess NaH carefully with isopropanol, followed by methanol, then water, typically at 0 °C.
Benzyl Bromide (BnBr) Lachrymator (causes tearing), toxic, corrosive.Handle exclusively in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Quench unreacted BnBr with methanol/potassium carbonate.[7]
Acetyl Chloride Highly corrosive, moisture-sensitive, reacts violently with water and alcohols.Handle in a fume hood. Add to methanol slowly and carefully, as the reaction is exothermic and produces HCl gas.
Acids (HCl, AcOH) Corrosive.Wear appropriate gloves and eye protection. Handle with care to avoid skin and eye contact.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl α,β-D-xylofuranoside (2)

This step employs a Fischer glycosylation reaction. Acetyl chloride reacts exothermically with the methanol solvent to generate anhydrous hydrogen chloride (HCl) in situ.[3][8] The HCl then acts as an acid catalyst, protonating the anomeric hydroxyl group of D-xylose, which exists in equilibrium between its cyclic furanose/pyranose forms and its open-chain form. This protonation facilitates the attack by methanol to form the more stable methyl glycoside acetal.[9][10] The reaction kinetically favors the formation of the furanoside forms initially.[4]

Protocol:

  • Under an argon atmosphere, cautiously add acetyl chloride (2.5 mL, ~35.0 mmol) to a round-bottomed flask containing anhydrous methanol (300 mL) at room temperature. Stir the solution for 30 minutes.

  • Add D-xylose (5.0 g, 33.3 mmol) to the solution.

  • Heat the reaction mixture to 30 °C and stir for 3.5 hours. Monitor the reaction progress by TLC (CH₂Cl₂/MeOH 8:2, v/v). The starting D-xylose will be immobile, while the product will have an Rf of ~0.6.

  • Upon completion, cool the mixture to room temperature and add Amberlite® IRA-400 (OH⁻ form) resin portion-wise until the pH of the solution reaches ~8.

  • Filter the solution through a cotton plug to remove the resin and concentrate the filtrate under vacuum.

  • The resulting crude product, a light-yellow oil, is used in the next step without further purification.

Step 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside (3)

This reaction is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[11] Sodium hydride, a strong non-nucleophilic base, deprotonates the free hydroxyl groups of the methyl xylofuranoside to form highly nucleophilic alkoxides.[12][13] These alkoxides then attack the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the stable benzyl ether linkages.[11][14] Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation but does not solvate the alkoxide nucleophile, thus increasing its reactivity and accelerating the reaction.[11]

Protocol:

  • Transfer the crude methyl α,β-D-xylofuranoside (from Step 1) to a flask under an argon atmosphere and cool to 0 °C using an ice-water bath.

  • Add anhydrous DMF (100 mL), followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil, 8.0 g, 200.0 mmol). Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (17.0 mL, 143.0 mmol) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours. Monitor the reaction by TLC (petroleum ether/EtOAc 9:1, v/v), observing the disappearance of the starting material and the appearance of two product spots (for the α and β anomers, Rf ~0.2 and ~0.4).

  • After 20 hours, cool the reaction to 0 °C and carefully quench by the dropwise addition of water (50 mL).

  • Extract the aqueous phase twice with diethyl ether (2 x 150 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • The crude product is used directly in the next step. A single purification by column chromatography is performed after the final step.

Step 3: Synthesis of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose (1)

The final step is the acid-catalyzed hydrolysis of the methyl glycoside (an acetal) back to the hemiacetal.[1] The mechanism involves the protonation of the glycosidic oxygen by HCl, making the methyl group a good leaving group (methanol).[15] The subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water to form the final hemiacetal product after deprotonation.[15] The use of a mixture of acetic acid and aqueous HCl at elevated temperatures provides the necessary conditions for this transformation.

Protocol:

  • Charge a round-bottomed flask with the crude methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside (from Step 2), glacial acetic acid (63 mL), and 1 M aqueous HCl (16 mL).

  • Heat the solution at 80 °C for 17 hours, then increase the temperature to 100 °C for an additional 4 hours. Monitor the reaction by TLC (petroleum ether/EtOAc 8:2, v/v), observing the conversion of the starting material (Rf ~0.2 and 0.4) to the product (Rf ~0.2).

  • Allow the mixture to cool to room temperature and neutralize by the careful addition of a 5 M aqueous KOH solution.

  • Extract the aqueous phase twice with ethyl acetate (2 x 150 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the final product by flash column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate as the eluent. The final product is obtained as a mixture of α and β anomers.

Characterization and Expected Results

The overall yield for the three-step synthesis is approximately 29%.[1] The final product is typically an anomeric mixture of the α and β forms. The ratio can vary, but a 2:3 α/β ratio has been reported.[1]

Table 1: NMR Spectroscopic Data for 2,3,5-tri-O-benzyl-α,β-D-xylofuranose (as a ~2:3 mixture in CDCl₃) [1]

AssignmentAnomer¹H NMR (400 MHz) δ (ppm)¹³C NMR (101 MHz) δ (ppm)
H-1 α 5.65 (br d, J = 4.2 Hz)96.0
β 5.46 (br s)102.3
H-2 α 4.10 (dd, J = 4.2, 2.7 Hz)85.3
β 4.18 (br dd, J = 3.1, 0.8 Hz)87.8
H-3 α 4.23 (dd, J = 4.7, 2.7 Hz)79.4
β 4.26 (dd, J = 5.5, 3.1 Hz)81.3
H-4 α/β 4.84–4.50 (overlapped)81.7 (α), 78.4 (β)
H-5, H-5' α/β 3.98–3.78 (overlapped)68.7 (α), 69.2 (β)
-OH α/β 4.49–4.26 (overlapped)N/A
-OCH₂Ph α/β 4.84–4.50 (overlapped)72.3, 72.4, 73.5, 73.6
Aromatic-H α/β 7.58–7.33 (overlapped)127.8–128.6 (multiple signals)
Aromatic-C (ipso) α/β N/A137.4, 137.7, 137.8, 138.0

Note: The assignment of specific signals to α and β anomers is based on the data provided for the mixture. The anomeric proton (H-1) is a key diagnostic signal; the α-anomer typically appears at a lower field with a larger J₁,₂ coupling constant in furanose systems compared to the β-anomer.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Step 1: Low yield of methyl glycoside Incomplete reaction; presence of water.Ensure all glassware is oven-dried and use anhydrous methanol. Extend reaction time if TLC indicates incomplete conversion.
Degradation of sugar.Avoid excessively high temperatures or prolonged reaction times, which can lead to side products.
Step 2: Incomplete benzylation Insufficient NaH or benzyl bromide.Use a sufficient excess of both reagents as specified. The presence of residual water from Step 1 can consume NaH.
Poor quality reagents.Use fresh, high-quality anhydrous DMF, and ensure the NaH dispersion is active. Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[7]
Formation of elimination byproducts.This is less common with primary halides like benzyl bromide but can occur. Ensure the reaction is not overheated.
Step 3: Incomplete hydrolysis Insufficient acid or reaction time/temperature.Monitor the reaction closely by TLC. If starting material persists, extend the reaction time at 100 °C. Ensure the HCl solution is at the correct concentration.
Step 3: O-Debenzylation Reaction conditions are too harsh.Avoid excessively long reaction times or temperatures significantly above 100 °C, which can lead to the cleavage of benzyl ethers.
Purification: Difficult separation of anomers Anomers have very similar polarity.Careful flash column chromatography with a shallow solvent gradient is required. Complete separation may be difficult; for many applications, the anomeric mixture can be used directly. Advanced techniques like recycling HPLC may be required for baseline separation.
Purification: Oily product that won't crystallize Product is an anomeric mixture; presence of impurities.The anomeric mixture of this compound is often an oil. Purification by chromatography is the standard method. Crystallization of one anomer from the mixture has been reported by allowing the crude mixture to stand at 4 °C for several days.[1]

References

  • Marques, A. R., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382. [Link]

  • YouTube. (2022). Adding Benzyl Protecting Group Mechanism. Organic Chemistry. [Link]

  • SFU Summit. Appendix C. Experimental for Chapter 3. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Withers, S. G., et al. (2018). A Case Study of the Glycoside Hydrolase Enzyme Mechanism Using an Automated QM-Cluster Model Building Toolkit. Frontiers in Chemistry, 6, 595. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Chemistry LibreTexts. (2020). 15.13: Formation of Glycosides. [Link]

  • Supporting Information. 4 - Supporting Information. [Link]

  • ChemRxiv. Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. [Link]

  • Google Patents.
  • Oxford Learning Link. chapter 32. [Link]

  • PrepChem.com. Synthesis of methyl 2,4-di-O-benzyl-b-D-xylopyranoside. [Link]

  • YouTube. (2017). CHEM 407 - Carbohydrate Chemistry - Methyl Glycoside Formation. [Link]

  • Royal Society of Chemistry. (2019). Monitoring glycosidase activity for clustered sugar substrates, a study on β-glucuronidase. [Link]

  • Homework.Study.com. Provide a detailed, stepwise mechanism for the reaction of acetyl chloride with methanol to produce methyl acetate and HCl.[Link]

  • SpringerLink. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. [Link]

  • PubMed. Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. [Link]

  • Sciencemadness.org. (2011). Acyl chloride/ MeOH = esterification?[Link]

  • University of Helsinki. (2022). Near quantitative conversion of xylose into bisfuran. [Link]

  • ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds. [Link]

  • Chem-Station International Edition. (2014). Benzyl (Bn) Protective Group. [Link]

  • SpectraBase. Benzyl 3,4,5-tri-o-benzyl-.beta.,D-psicofuranoside - Optional[13C NMR]. [Link]

  • National Center for Biotechnology Information. (2017). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. [Link]

  • Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

Sources

Application

Application Note: High-Efficiency Glycosylation using 2,3,5-Tri-O-benzyl-D-xylofuranose

Executive Summary This guide details the strategic application of 2,3,5-tri-O-benzyl-D-xylofuranose in stereoselective glycosylation. While pyranose donors are well-characterized, furanose donors present unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2,3,5-tri-O-benzyl-D-xylofuranose in stereoselective glycosylation. While pyranose donors are well-characterized, furanose donors present unique challenges due to ring flexibility and the absence of strong anomeric effects.

This specific donor is critical in the synthesis of nucleoside analogs (antiviral/anticancer agents) and mycobacterial cell wall glycans (lipoarabinomannan fragments). The use of benzyl ether protection at C2, C3, and C5 renders the donor "armed" (highly reactive) but non-participating, meaning stereocontrol must be achieved through solvent effects, temperature, and kinetic control rather than neighboring group participation (NGP).

Mechanistic Strategy: The Furanoside Challenge

To use this donor effectively, one must understand the underlying physical organic chemistry. Unlike pyranosides, which exist in defined chair conformations (


 or 

), xylofuranose rings rapidly interconvert between envelope (

) and twist (

) conformations.
Key Mechanistic Factors[1]
  • Non-Participating C2-O-Benzyl: The C2-OBn group does not form an acyloxonium ion. Consequently, the reaction proceeds via an oxocarbenium ion intermediate, making the stereochemical outcome highly sensitive to the reaction environment.

  • The "Inside Attack" Model: Nucleophilic attack on the five-membered oxocarbenium ring generally occurs from the face "inside" the envelope flap to minimize torsional strain.

  • Anomeric Stability: In xylofuranosides, the

    
    -anomer (1,2-trans) is often thermodynamically favored, whereas the 
    
    
    
    -anomer (1,2-cis) can be accessed via kinetic control in ethereal solvents.

Experimental Workflow

The following diagram outlines the conversion of the stable hemiacetal precursor into the reactive trichloroacetimidate donor, followed by coupling.

G Start 2,3,5-Tri-O-Bn- Xylofuranose (OH) Activation Activation (Cl3CCN / DBU) Start->Activation DCM, 0°C Donor Glycosyl Trichloroacetimidate Activation->Donor < 2h Coupling Coupling (TMSOTf / Acceptor) Donor->Coupling -78°C Product Protected Xylofuranoside Coupling->Product Stereoselective

Figure 1: Critical workflow for the activation and coupling of the xylofuranose donor.

Protocol A: Synthesis of the Activated Donor

Target: 2,3,5-Tri-O-benzyl-D-xylofuranosyl Trichloroacetimidate

The hemiacetal (1-OH) is relatively stable but has poor leaving group ability. We convert it to the trichloroacetimidate (Schmidt Donor), which is the industry standard for furanosides due to its high reactivity at low temperatures.

Reagents & Equipment[2][3][4][5][6][7]
  • Starting Material: 2,3,5-Tri-O-benzyl-D-xylofuranose (Hemiacetal).

  • Reagent: Trichloroacetonitrile (

    
    ) (Must be distilled/dry).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Safety: DBU is corrosive;

    
     is toxic. Work in a fume hood.
    
Step-by-Step Procedure
  • Drying: Co-evaporate the starting hemiacetal (1.0 equiv) with anhydrous toluene (

    
    ) to remove trace water. Keep under high vacuum for 1 hour.
    
  • Solvation: Dissolve the residue in anhydrous DCM (0.1 M concentration) under an Argon atmosphere.

  • Activation: Add trichloroacetonitrile (5.0 equiv).

  • Catalysis: Cool to 0°C. Add DBU (0.1 equiv) dropwise.

    • Note: The solution should turn yellow/orange. If using

      
       (mild conditions), use 3.0 equiv and stir overnight at RT. DBU is faster (1-2 hours).
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The product (

    
    ) is less polar than the starting material.
    
  • Work-up: Filter through a short pad of Celite (if solid base used) or concentrate directly.

  • Purification (Critical): Flash chromatography on silica gel pre-treated with 1%

    
     in Hexane. Elute with Hexane/EtOAc (4:1) containing 0.5% 
    
    
    
    .
    • Why Triethylamine? Imidates are acid-sensitive and can rearrange to the N-acyl urea byproduct on acidic silica.

  • Storage: Store at -20°C under Argon. Use within 48 hours for best results.

Protocol B: Stereoselective Glycosylation

Target: Synthesis of


-Xylofuranosides

This protocol uses the Schmidt donor prepared above. The choice of solvent dictates the stereochemical outcome.

Reagents
  • Donor: Xylofuranosyl Trichloroacetimidate (from Protocol A).

  • Acceptor: Alcohol (ROH) - e.g., nucleoside base or sugar hydroxyl.

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Molecular Sieves: 4Å (Activated powder).

Step-by-Step Procedure
  • Preparation: In a flame-dried flask, combine the Donor (1.2 equiv) and Acceptor (1.0 equiv).

  • Drying: Co-evaporate with toluene (

    
    ) and dry under vacuum.
    
  • Solvation: Add activated 4Å MS and dissolve in the chosen Solvent (see Table 1 below). Stir for 30 mins at RT.[1]

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Furanosides are highly reactive. Higher temperatures (-20°C or 0°C) often lead to decomposition or loss of stereoselectivity.

  • Initiation: Add TMSOTf (0.05 - 0.1 equiv) as a solution in the reaction solvent.

  • Reaction: Stir at -78°C for 1-2 hours. Allow to warm slowly to -40°C only if TLC shows incomplete conversion.

  • Quenching: Quench with

    
     (2 equiv) while still cold.
    
  • Work-up: Warm to RT, filter off sieves, dilute with DCM, wash with

    
    , dry (
    
    
    
    ), and concentrate.

Optimization: Solvent & Stereocontrol[8][9]

The lack of a participating group at C2 means the solvent plays the dominant role in directing the nucleophilic attack.

Solvent SystemMechanism DominanceMajor AnomerTypical Ratio (

)
Notes
DCM

-like (Ion pair)

(1,2-trans)
1:3 to 1:9Thermodynamic product favored; faster reaction.
Diethyl Ether

-like / Coordination

(1,2-cis)
4:1 to 10:1Ether coordinates the oxocarbenium ion, shielding the

-face.
Acetonitrile Nitrilium Ion (Axial)

(1,2-trans)
1:10 to ExclusiveForms an

-nitrilium intermediate, forcing

-attack (

).
Toluene Weak SolvationMixedVariableOften requires lower Temp (-90°C) for high selectivity.

Table 1: Effect of solvent on 2,3,5-tri-O-benzyl-xylofuranose glycosylation stereochemistry.

Troubleshooting & Quality Control

  • Problem: Hydrolysis of Donor.

    • Cause: Wet solvent or acidic silica during purification.

    • Fix: Use freshly distilled solvents and 4Å MS. Ensure silica is neutralized with

      
      .
      
  • Problem: Low Stereoselectivity.

    • Cause: Temperature too high.

    • Fix: Strictly maintain -78°C. If using DCM, try switching to

      
       for 
      
      
      
      -selectivity.
  • Problem: Orthoester Formation.

    • Note: Not possible with Benzyl protection (only occurs with Acyl/Benzoyl groups). This is a distinct advantage of this donor.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition.

  • Lowary, T. L., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry.

  • Iskander, G. M., et al. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides.[2] Carbohydrate Research.[1][2][3]

  • Codée, J. D., et al. (2011). Uronic Acid Glycosides. (Review including furanoside mechanisms). Chemical Society Reviews.

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Preparation of Trichloroacetimidate Donors from Benzyl-Protected Xylose

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Xylosyl Trichloroacetimidate Donors in Glycoscience In the intricate field of synthetic carbohydrate chemistry, the effici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Xylosyl Trichloroacetimidate Donors in Glycoscience

In the intricate field of synthetic carbohydrate chemistry, the efficient construction of glycosidic linkages is paramount. Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors, celebrated for their ease of preparation and activation under mild acidic conditions.[1][2] This makes them indispensable tools in the synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug discovery and development due to their diverse biological roles.

This application note provides a comprehensive guide to the preparation of a trichloroacetimidate donor from benzyl-protected D-xylose. Xylose, a five-carbon aldopentose, is a fundamental component of many biologically important glycans. The use of benzyl ethers as protecting groups is strategic; they are stable under a wide range of reaction conditions, yet can be readily removed via catalytic hydrogenation, offering a robust strategy for multi-step synthetic campaigns.[3] The resulting 2,3,4-tri-O-benzyl-D-xylopyranosyl trichloroacetimidate is a valuable building block for the stereoselective introduction of xylose units into target molecules.

Theoretical Framework: Mechanism and Strategic Considerations

The formation of a glycosyl trichloroacetimidate proceeds via the base-catalyzed addition of a free anomeric hydroxyl group (a hemiacetal) to trichloroacetonitrile.[4][5] The reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane, and utilizes a mild organic base, most commonly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The mechanism involves the deprotonation of the anomeric hydroxyl by the base to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile. Subsequent protonation of the resulting nitrogen anion yields the trichloroacetimidate product. The reaction is reversible, but is driven to completion by the precipitation of the product or by removal of the solvent.

The benzyl protecting groups at the C-2, C-3, and C-4 positions of the xylose ring serve several critical functions. They prevent unwanted side reactions at these hydroxyl groups and their steric bulk can influence the stereochemical outcome of subsequent glycosylation reactions.[6][7] The non-participating nature of the benzyl ether at the C-2 position is particularly important for controlling the anomeric selectivity during glycosylation, often favoring the formation of the α-glycosidic linkage.

Experimental Protocol: Synthesis of 2,3,4-tri-O-benzyl-D-xylopyranosyl Trichloroacetimidate

This protocol details the conversion of 2,3,4-tri-O-benzyl-D-xylopyranose to its corresponding trichloroacetimidate donor.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2,3,4-tri-O-benzyl-D-xylopyranose≥98%Carbosynth
Trichloroacetonitrile (CCl₃CN)≥98%Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics
Hexane, ACS gradeFisher Scientific
Ethyl acetate, ACS gradeFisher Scientific
Silica gel60 Å, 230-400 meshSilicycle
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore
Step-by-Step Procedure
  • Preparation of the Starting Material:

    • Begin with high-purity 2,3,4-tri-O-benzyl-D-xylopyranose. The starting material should be thoroughly dried to remove any residual water, which can interfere with the reaction. This can be achieved by co-evaporation with anhydrous toluene followed by drying under high vacuum for several hours.

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2,3,4-tri-O-benzyl-D-xylopyranose (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add trichloroacetonitrile (5.0 equivalents) via syringe.

    • Slowly add a solution of DBU (0.1 equivalents) in anhydrous DCM dropwise over a period of 10-15 minutes. A slight color change may be observed.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product, being less polar, will have a higher Rf value than the starting hemiacetal.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure.

    • The crude residue is then directly purified by flash column chromatography on silica gel.

    • Equilibrate the column with a low-polarity eluent (e.g., hexane/ethyl acetate 9:1 v/v with 0.5% triethylamine to prevent product decomposition on the silica).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane.

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and concentrate under reduced pressure to yield the 2,3,4-tri-O-benzyl-D-xylopyranosyl trichloroacetimidate as a colorless oil or a white foam. The product should be stored under an inert atmosphere at low temperature (-20 °C) to prevent degradation.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start 2,3,4-tri-O-benzyl- D-xylopyranose Reaction Reaction with Trichloroacetonitrile and DBU in DCM Start->Reaction Workup Concentration and Purification (Silica Gel Chromatography) Reaction->Workup Product 2,3,4-tri-O-benzyl- D-xylopyranosyl Trichloroacetimidate Workup->Product

Caption: Synthetic workflow for the preparation of the trichloroacetimidate donor.

Summary of Key Reaction Parameters

ParameterValue/ConditionRationale
Solvent Anhydrous DichloromethaneAprotic and non-polar, effectively solubilizes reactants without interfering with the reaction.
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)A strong, non-nucleophilic base that efficiently catalyzes the addition of the hemiacetal to the nitrile.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic nature of the reaction, followed by warming to ensure completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Purification Flash Column ChromatographyEffective for separating the less polar product from the more polar starting material and any byproducts.
Expected Yield 75-90%Dependant on the purity of the starting material and the exclusion of moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive DBU catalyst.- Presence of moisture in the reaction.- Allow the reaction to stir for a longer period or gently warm to ~30 °C.- Use freshly opened or distilled DBU.- Ensure all glassware is flame-dried and reagents are anhydrous.
Low Yield - Decomposition of the product on silica gel during purification.- Incomplete reaction.- Add a small amount of triethylamine (0.5%) to the chromatography eluent to neutralize the acidic silica gel.- See "Incomplete Reaction" above.
Formation of Byproducts - Presence of impurities in the starting material.- Side reactions due to prolonged reaction times at elevated temperatures.- Ensure the starting hemiacetal is of high purity.- Monitor the reaction closely and work up as soon as the starting material is consumed.
Product Instability - Trichloroacetimidates can be sensitive to acid and moisture.- Store the purified product under an inert atmosphere at low temperature (-20 °C).- Avoid exposure to acidic conditions during workup and storage.

Conclusion

The preparation of benzyl-protected xylosyl trichloroacetimidate is a reliable and efficient method for synthesizing a key glycosyl donor. By following the detailed protocol and considering the critical parameters outlined in this application note, researchers can successfully prepare this valuable building block for their endeavors in complex carbohydrate synthesis. The stability of the benzyl protecting groups, coupled with the high reactivity of the trichloroacetimidate anomeric leaving group, provides a powerful tool for the stereoselective construction of xylosides, thereby advancing research in glycobiology and the development of novel therapeutics.

References

  • van de Vrande, K.N.A.; Filippov, D.V.; Codée, J.D.C. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. [Link]

  • ResearchGate. (n.d.). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction | Request PDF. [Link]

  • Scholarly Publications Leiden University. (n.d.). Formation of glycosyl trichloroacetamides from trichloroacetimidate donors occurs through an intermolecular aglycon transfer reaction. [Link]

  • PMC. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. [Link]

  • The Royal Society of Chemistry. (2016). Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates. Chemical Communications. [Link]

  • PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • ACS Publications. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Glycosylation: The Central Role of Benzylated Sugar Intermediates. [Link]

  • NCBI Bookshelf. (2021). Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2). [Link]

  • MPG.PuRe. (n.d.). An Empirical Understanding of the Glycosylation Reaction. [Link]

  • PMC. (n.d.). β-Selective Glucosylation in the Absence of Neighboring Group Participation: Influence of the 3,4-O-Bisacetal Protecting System. [Link]

  • ACS Publications. (n.d.). Application of 2-Substituted Benzyl Groups in Stereoselective Glycosylation. The Journal of Organic Chemistry. [Link]

  • Cardinal Scholar. (2021). Abstract Thesis: Optimized Synthesis of a Glucosyl Trichloroacetimidate Donor from D-glucose with Single Column Purification St. [Link]

  • Ball State University. (n.d.). Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. [Link]

  • ResearchGate. (n.d.). Glycosyl Trichloroacetimidates. [Link]

  • KOPS. (n.d.). Novel Trichloroacetimidates and their Reactions. [Link]

  • SURFACE at Syracuse University. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. [Link]

  • Organic Syntheses. (n.d.). Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of beta-anomer in xylofuranose benzylation reactions

High-Performance Technical Support: -D-Xylofuranose Benzylation & Anomeric Control Mission Statement: This guide addresses the specific challenge of maximizing the -anomer yield during the synthesis of benzylated xylofur...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Technical Support: -D-Xylofuranose Benzylation & Anomeric Control

Mission Statement: This guide addresses the specific challenge of maximizing the


-anomer yield during the synthesis of benzylated xylofuranose building blocks (e.g., Methyl 2,3,5-tri-O-benzyl-

-D-xylofuranoside). In xylofuranose chemistry, the

-anomer is the kinetic product, while the

-anomer and pyranoside forms are thermodynamic sinks. Therefore, "optimizing benzylation" is actually an exercise in upstream kinetic capture followed by rapid chemical locking.

Part 1: The Diagnostic Matrix (Troubleshooting)

Use this matrix to identify the root cause of low


-yields or impurities in your current workflow.
SymptomProbable CauseTechnical ExplanationCorrective Action
Low

:

Ratio (< 1:1)
Over-reaction in precursor stepThe reaction has reached thermodynamic equilibrium. The

-anomer is thermodynamically favored due to the anomeric effect and reduced 1,2-cis steric strain in the furanose ring.
Reduce reaction time in the Fischer glycosylation step. Switch from reflux to controlled room temperature (RT) stirring.
High Pyranose Contamination Acid concentration too highHigh acidity catalyzes ring expansion. Pyranosides are the ultimate thermodynamic sink (6-membered rings are more stable than 5-membered).Lower acid catalyst loading (e.g., reduce AcCl from 5% to 0.5-1.0% v/v).
Incomplete Benzylation Aggregation of alkoxidesXylofuranose hydroxyls can form tight H-bond networks or aggregates in DMF, preventing nucleophilic attack on BnBr.Add TBAI (Tetra-n-butylammonium iodide) as a phase transfer catalyst to "loosen" the ion pairs.
Degradation/Darkening Exothermic runawayNaH deprotonation is highly exothermic. High heat degrades the sensitive furanoside ring.Add NaH at 0°C in portions. Maintain strict temperature control < 20°C during addition.

Part 2: Deep Dive – The Anomeric Control Mechanism

To optimize the


-anomer, you must understand the competition between Kinetic  and Thermodynamic  control.
The Kinetic Trap (The "Beta" Window)

When D-xylose is exposed to acid in methanol, the furanose ring forms faster than the pyranose ring. Within the furanose manifold, the


-anomer forms first because the nucleophile (MeOH) attacks the oxocarbenium ion from the less hindered face (trans to the C2-hydroxyl group).
  • Target Window: The

    
    -furanoside peaks early (typically 1–4 hours at RT).
    
  • The Drift: As time passes, acid catalyzes the interconversion to the

    
    -anomer (thermodynamic furanoside) and eventually to methyl xylopyranosides (global thermodynamic minimum).
    
The "Locking" Step (Benzylation)

Benzylation itself does not usually invert the anomeric center if you are starting from a glycoside (e.g., methyl glycoside). It acts as a "chemical lock."

  • Crucial Insight: You cannot "optimize" the

    
    -ratio during the benzylation of a methyl glycoside; you can only preserve  the ratio established in the previous step.
    
  • Exception: If benzylating a free hemiacetal (rare and low-yielding), the base will drive the mixture to the thermodynamic

    
    -anomer.
    

Part 3: Optimized Protocols

Protocol A: The "Kinetic Trap" Synthesis (Recommended)

Objective: Synthesis of Methyl 2,3,5-tri-O-benzyl-


-D-xylofuranoside.
Step 1: Kinetic Fischer Glycosylation
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Solvent: Add anhydrous MeOH (100 mL).

  • Catalyst Generation: Add Acetyl Chloride (AcCl, 0.5 mL, ~1.0 equiv relative to xylose is not needed; catalytic amount ~0.1-0.2 equiv is sufficient) dropwise at 0°C. Note: AcCl generates anhydrous HCl in situ.

  • Addition: Add D-Xylose (5.0 g) in one portion.

  • Reaction (The Critical Step): Stir at Room Temperature (20–25°C) .

    • Monitoring: Check TLC every 30 minutes (CHCl3/MeOH 9:1).

    • Stop Point: Quench immediately when the starting material is consumed (approx. 2–4 hours). Do not let it stir overnight.

  • Quench: Add solid

    
     or basic resin (Amberlite IRA-400 OH-) until pH is neutral (pH 7).
    
  • Workup: Filter and concentrate in vacuo to a syrup. Do not purify yet—silica is acidic and can isomerize the product.

Step 2: "Locking" via Benzylation
  • Solvent: Dissolve the crude syrup in anhydrous DMF (50 mL).

  • Reagents: Add Benzyl Bromide (BnBr, 4.0 equiv per OH group; ~12 equiv total relative to sugar). Add TBAI (0.1 equiv) to accelerate the reaction.

  • Base Addition: Cool to 0°C . Add NaH (60% dispersion, 4.5 equiv per OH) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Quench: Cool to 0°C. Add MeOH slowly to destroy excess NaH. Pour into ice water.

  • Extraction: Extract with

    
     (3x). Wash organics with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
    -anomer (usually less polar) will elute separately from the 
    
    
    
    -anomer.

Part 4: Visualization of the Pathway

The following diagram illustrates the "Kinetic Window" you must hit to maximize


-yield.

XylofuranosePathways cluster_0 Critical Control Point: Stop Reaction Here Xylose D-Xylose Oxocarbenium Oxocarbenium Intermediate Xylose->Oxocarbenium MeOH / H+ BetaFur Methyl u03b2-D-Xylofuranoside (Kinetic Product) Oxocarbenium->BetaFur Fast Attack (Kinetic) AlphaFur Methyl u03b1-D-Xylofuranoside (Thermodynamic Furanoside) Oxocarbenium->AlphaFur Slower Attack BetaFur->AlphaFur Acid / Time (Equilibration) Pyranoside Methyl Xylopyranosides (Global Thermodynamic Sink) BetaFur->Pyranoside Ring Expansion (Over-reaction) Bn_Beta TARGET: Tri-O-Bn-u03b2-D-Xylofuranoside BetaFur->Bn_Beta NaH / BnBr / DMF (Chemical Lock) AlphaFur->Pyranoside Ring Expansion

Caption: The "Kinetic Trap" strategy. Green arrows indicate the desired pathway. Red arrows represent thermodynamic drift caused by prolonged reaction times or high temperatures.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I separate the


 and 

anomers before benzylation?
A: It is difficult. The free methyl glycosides are water-soluble syrups that are hard to separate by standard silica chromatography. It is standard practice to benzylating the mixture first; the resulting benzylated anomers have significantly different

values in Hexane/EtOAc systems, making separation easy.

Q: Why use TBAI (Tetrabutylammonium iodide)? A: Benzylation in DMF can be sluggish due to the formation of tight sodium alkoxide ion pairs. TBAI acts as a phase transfer catalyst (even in a single phase like DMF) by exchanging the sodium cation for the bulky tetrabutylammonium cation, creating a "naked," highly reactive alkoxide. This ensures the reaction completes before the sugar degrades.

Q: I need the free sugar (hemiacetal), not the methyl glycoside. How do I proceed? A: Synthesize the Methyl 2,3,5-tri-O-benzyl-


-D-xylofuranoside as described above. Then, perform an acid hydrolysis (e.g., AcOH/HCl or TFA/Water). Warning:  Hydrolysis will scramble the anomeric center again. If you need a pure 

-anomer for a subsequent glycosylation, you should use the benzylated methyl glycoside as a donor (e.g., convert to thioglycoside or imidate) rather than isolating the free hemiacetal.

References

  • Synthesis of Methyl 2,3,5-tri-O-benzyl-

    
    -D-xylofuranoside via Kinetic Control 
    
    • Source: MDPI / Molecules
    • Context: Describes the kinetic formation of furanosides and the subsequent benzylation/hydrolysis to obtain building blocks.
    • URL:[Link]

  • Fischer Glycosid

    • Source: Wikipedia / Chemical Reviews
    • Context: foundational theory on the kinetic preference for furanosides over pyranosides and the anomeric effect.
    • URL:[Link][1]

  • Regioselective Benzylation and Optimiz

    • Source: N
    • Context: Discusses the use of TBAI and crown ethers to optimize benzylation yields in difficult sugar substr
    • URL:[Link]

  • Stereoselective Synthesis of

    
    -Xylofuranosides 
    
    • Source: Journal of Organic Chemistry (ACS)
    • Context: Advanced methods for maintaining -selectivity using conformationally restricted donors (xylylene protection).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Hydrolysis of Methyl 2,3,5-Tri-O-Benzyl-Xylofuranoside

Ticket ID: #XYLO-BN3-HYD-001 Subject: Troubleshooting Anomeric Hydrolysis (Demethylation) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Executive Summary & Critical Definitions Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #XYLO-BN3-HYD-001 Subject: Troubleshooting Anomeric Hydrolysis (Demethylation) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary & Critical Definitions

Welcome to the technical support guide for the hydrolysis of methyl 2,3,5-tri-O-benzyl-D-xylofuranoside . This reaction is a critical "activation" step, converting a stable methyl glycoside into a reactive hemiacetal (lactol), often for use as a glycosyl donor (e.g., for trichloroacetimidate formation).

Critical Definition: Hydrolysis vs. Debenzylation

Before proceeding, ensure your objective is correct.

  • Target Reaction (Hydrolysis): Cleavage of the anomeric methyl group (C1-OMe

    
     C1-OH). The benzyl ethers (Bn) at C2, C3, and C5 remain intact .
    
  • NOT Covered: Removal of benzyl groups (Debenzylation). This requires hydrogenolysis (

    
    ) or Lewis acids (
    
    
    
    ), not aqueous acid hydrolysis.

The Chemistry: Mechanism & Reaction Logic

Understanding the mechanism is the first step to troubleshooting. This reaction is an acid-catalyzed hydrolysis proceeding through an oxocarbenium ion intermediate.

Why Xylofuranosides?

Furanosides (5-membered rings) are generally more acid-labile than pyranosides due to the relief of ring strain upon forming the planar oxocarbenium ion. However, the presence of three electron-withdrawing benzyl groups can inductively destabilize the cationic intermediate, potentially slowing the reaction compared to unsubstituted sugars.

Pathway Visualization

ReactionMechanism Substrate Methyl Glycoside (Stable, Soluble in Org.) Protonation Protonated Acetal Substrate->Protonation + H+ Intermediate Oxocarbenium Ion (Reactive Intermediate) Protonation->Intermediate - MeOH (Rate Limiting) Intermediate->Protonation + MeOH Product Hemiacetal (Lactol) (Mutarotating u03b1/u03b2) Intermediate->Product + H2O - H+ Product->Intermediate - H2O

Caption: Acid-catalyzed hydrolysis mechanism. Note the reversibility (dashed lines); high water concentration is essential to drive the equilibrium forward.

Standard Protocol & Optimization

We recommend two primary methods. Method A is robust for scale-up; Method B is cleaner for small-scale/analytical work.

Method A: Acetic Acid / HCl (The "Robust" Method)

Best for: Large scale (>1g), substrates with poor solubility.

  • Dissolution: Dissolve methyl 2,3,5-tri-O-benzyl-xylofuranoside in Glacial Acetic Acid (AcOH) .

    • Ratio: ~10-15 mL AcOH per 1 g of sugar.

  • Acidification: Add 1 M HCl (aq).

    • Ratio: ~2-3 mL 1 M HCl per 1 g of sugar.

    • Note: The AcOH ensures the hydrophobic benzylated sugar stays in solution while the water/HCl performs the chemistry.

  • Heating: Heat to 80°C . Monitor by TLC.[1]

    • Duration: Typically 12–18 hours.

    • Optimization: If incomplete after 18h, raise temp to 100°C for 2–4h (See Warning in Troubleshooting).

  • Workup: Cool to RT. Neutralize carefully with 5 M KOH or solid

    
    . Extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organic layer with water and brine.
    
Method B: TFA / Water (The "Clean" Method)

Best for: Small scale, ease of workup.

  • Reaction: Dissolve substrate in TFA:Water (9:1 v/v) .

  • Conditions: Stir at 0°C to Room Temperature .

    • Note: Furanosides are labile; TFA is strong. often RT is sufficient. If no reaction after 4h, heat to 40°C.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove traces of TFA.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction is stuck / Starting Material (SM) persists."

Diagnosis: Thermodynamic Equilibrium. The reaction


 is reversible. If the methanol concentration builds up or water is insufficient, the reaction stalls.
  • Fix 1 (Increase Water): Add more water to the reaction mixture (if solubility permits).

  • Fix 2 (Remove Methanol): If using Method A, run the reaction in an open vessel (with a reflux condenser that allows MeOH to escape but keeps AcOH) or gently distill off the MeOH/solvent azeotrope and replenish with fresh AcOH/HCl.

  • Fix 3 (Temperature): Increase temperature from 80°C to 100°C, but monitor strictly for charring.

Issue 2: "My product looks like two spots on TLC/NMR."

Diagnosis: Anomerization (Normal). The product is a hemiacetal (lactol) . In solution, it will mutarotate, existing as an equilibrium mixture of


 and 

anomers.
  • Verification: Both spots should stain similarly (e.g., with

    
    /MeOH).
    
  • Action: Do not attempt to separate them; they will re-equilibrate immediately. Proceed to the next synthetic step (e.g., imidate formation) on the mixture.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Degradation (Elimination/Polymerization). Furanosides are fragile. Harsh acids at high temperatures can cause ring opening or benzyl ether cleavage (rare but possible).

  • Fix: Reduce temperature. If using Method A (AcOH/HCl), switch to Method B (TFA) at lower temperatures.

  • Rescue: Filter the dark mixture through a short pad of silica gel to remove the tar before attempting column chromatography.

Issue 4: "Solubility Issues."

Diagnosis: Hydrophobic Mismatch. Tri-O-benzyl sugars are very greasy (lipophilic); aqueous acid is hydrophilic.

  • Fix: Ensure enough "bridging solvent" (Acetic Acid, Dioxane, or THF) is used. The mixture must be homogeneous at the reaction temperature.

Decision Matrix: Troubleshooting Flowchart

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC (vs Starting Material) Start->CheckTLC NoRxn Only SM Visible CheckTLC->NoRxn No Change Stalled SM + Product (Stalled) CheckTLC->Stalled Incomplete Decomp Streaking / Darkening CheckTLC->Decomp Messy TempCheck Check Temp (Is it >60°C?) NoRxn->TempCheck IncreaseTemp Increase Temp to 80-100°C OR Switch to TFA TempCheck->IncreaseTemp No SolubilityCheck Check Solubility (Is mix homogeneous?) TempCheck->SolubilityCheck Yes AddCosolvent Add AcOH or Dioxane SolubilityCheck->AddCosolvent No AddWater Add H2O / Remove MeOH (Push Equilibrium) Stalled->AddWater Milder Stop Heat. Switch to cold TFA/H2O Decomp->Milder

Caption: Step-by-step decision tree for diagnosing reaction failures.

Comparative Data: Solvent & Acid Effects

ParameterAcetic Acid / HCl (aq)TFA / WaterDioxane / HCl
Reaction Rate Moderate (Requires Heat)Fast (Often RT)Slow (Requires Reflux)
Solubility (Bn3-Xylose) ExcellentGoodExcellent
Risk of Degradation Low to ModerateModerate (High if heated)Low
Workup Ease Difficult (Requires neutralization/extraction)Excellent (Evaporation)Moderate
Recommended Case Standard Scale-up (>1g) Analytical / Small Scale (<100mg) Alternative if AcOH fails

References

  • Synthesis of 2,3,5-Tri-O-benzyl-D-xylofuranose (Protocol Source)

    • Source: Molecules (MDPI), 2017.
    • Context: Describes the specific hydrolysis of methyl 2,3,5-tri-O-benzyl-xylofuranoside using AcOH/HCl
    • URL:[Link]

  • Thermodynamic Limits of Glycoside Hydrolysis

    • Source: Carbohydrate Research, 1991.[4]

    • Context: Discusses the equilibrium challenges ("thermodynamically limited") in hydrolyzing benzylated furanosides and the need for optimized conditions.
    • URL:[Link]

  • Energetics of Furanoside vs. Pyranoside Rearrangement

    • Source: ACS Omega, 2019.[5]

    • Context: Provides theoretical grounding on the stability differences between furanosides and pyranosides under acidic conditions.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for 2,3,5-Tri-O-benzyl-beta-D-xylofuranose

Comparative Spectroscopic Guide: 1H NMR Profiling of 2,3,5-Tri-O-benzyl- -D-xylofuranose Executive Summary & Strategic Importance 2,3,5-Tri-O-benzyl- -D-xylofuranose is a pivotal intermediate in the synthesis of nucleosi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Guide: 1H NMR Profiling of 2,3,5-Tri-O-benzyl- -D-xylofuranose

Executive Summary & Strategic Importance

2,3,5-Tri-O-benzyl-


-D-xylofuranose is a pivotal intermediate in the synthesis of nucleoside analogues and modified carbohydrates. Unlike its pyranose counterparts, the furanose ring exhibits high conformational flexibility, making stereochemical assignment via NMR challenging.

This guide provides a definitive comparative analysis of the


-anomer  (the target for many nucleoside syntheses) versus its 

-anomer
impurity. It addresses the common analytical pitfall: misinterpreting furanose coupling constants (

), which follow a trend opposite to that of pyranose rings.[1]
Key Analytical Differentiators
  • Target (

    
    -anomer):  Characterized by a singlet (s)  or very small doublet (
    
    
    
    Hz) at the anomeric position due to the trans-1,2 relationship.[2]
  • Alternative (

    
    -anomer):  Characterized by a distinct doublet (d)  (
    
    
    
    Hz) due to the cis-1,2 relationship.

Mechanistic Insight: The Furanose Coupling Paradox

To accurately interpret the NMR data, one must understand the Karplus relationship specific to five-membered rings. In standard six-membered pyranoses, a trans-diaxial arrangement yields a large coupling constant (


 Hz). This rule does not apply here. 
  • 
    -D-Xylofuranose (1,2-trans):  The dihedral angle between H-1 and H-2 is approximately 90°, resulting in a minimal Karplus coefficient. Consequently, 
    
    
    
    collapses to ~0 Hz.
  • 
    -D-Xylofuranose (1,2-cis):  The dihedral angle is significantly smaller (approx. 0-30°), resulting in a measurable coupling of 4.0–5.0 Hz.
    
Diagnostic Decision Tree

The following logic flow illustrates the critical decision path for assigning the anomeric configuration of benzylated xylofuranose derivatives.

AnomerAssignment Sample Crude 2,3,5-Tri-O-benzyl-D-xylofuranose (CDCl3 Solution) H1_Signal Analyze H-1 Signal (5.1 - 5.5 ppm region) Sample->H1_Signal Split_Singlet Signal Appearance: Singlet (s) or br s H1_Signal->Split_Singlet Sharp/Broad Singlet Split_Doublet Signal Appearance: Doublet (d) H1_Signal->Split_Doublet Clear Splitting Beta_Path J < 1.0 Hz (Dihedral ~90°) Split_Singlet->Beta_Path Calc_J Calculate J(1,2) Split_Doublet->Calc_J Alpha_Path J ≈ 4.4 Hz (Dihedral ~20°) Calc_J->Alpha_Path Result_Beta ASSIGNMENT: Beta-Anomer (Target) (1,2-trans) Beta_Path->Result_Beta Result_Alpha ASSIGNMENT: Alpha-Anomer (Impurity) (1,2-cis) Alpha_Path->Result_Alpha

Figure 1: Decision tree for stereochemical assignment of benzylated xylofuranose based on H-1 multiplicity.

Comparative Data: -Anomer vs. Alternatives

The following data is compiled from high-field (400 MHz+) NMR in


. Note that as a hemiacetal, the compound exists in equilibrium; however, the shifts below represent the distinct species observable in a purified or equilibrating mixture.
Table 1: Diagnostic Chemical Shifts (ppm)
Proton (H)Target:

-Anomer (1,2-trans)
Alternative:

-Anomer (1,2-cis)
Structural Significance
H-1 (Anomeric) 5.18 (s) 5.40 (d,

Hz)
Primary differentiator. The

-anomer is upfield and lacks significant coupling.
Benzyl

4.45 – 4.65 (m)4.50 – 4.80 (m)Complex AB systems. Often overlap, but

-anomer signals may extend further downfield.
H-2 ~4.10 (d,

Hz)
~4.05 (dd)H-2 in the

-anomer appears as a singlet or doublet with very small coupling due to H-1 orthogonality.
H-3, H-4 4.20 – 4.40 (m)4.20 – 4.40 (m)Ring protons often overlap in the "sugar region"; less diagnostic than H-1.
Aromatic (Ph) 7.25 – 7.35 (m)7.25 – 7.35 (m)Multiplet integration should equal 15H (3 x Ph) for both isomers.
Table 2: Performance Metrics for Identification
Feature

-D-Xylofuranose

-D-Xylofuranose
Pyranose Forms
Resolution High (H-1 is a singlet)High (H-1 is a doublet)Distinct (H-1 often triplet/large doublet)
Stability Kinetic product (often favored in specific glycosylations)Thermodynamic product (accumulates over time)Thermodynamic sink (most stable if ring expansion occurs)
Detection Limit < 2% impurity detectable via H-1 singlet< 2% impurity detectable via H-1 doubletDistinct shift > 5.5 ppm

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and prevent hemiacetal mutarotation during acquisition, strict adherence to the following protocol is recommended.

Phase 1: Sample Preparation
  • Solvent Selection: Use

    
     (99.8% D)  neutralized with basic alumina or silver foil.
    
    • Why? Acidic impurities in chloroform catalyze anomerization (mutarotation), causing signal broadening and ratio shifts during the experiment.

  • Drying: The sample must be azeotropically dried with toluene (3x) before dissolution.

    • Why? Residual water exchanges with the anomeric -OH, broadening the H-1 signal and obscuring the multiplicity (singlet vs. doublet) essential for assignment.

  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

    • Why? High concentrations can lead to aggregation or viscosity broadening; this range is optimal for resolution.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds .
    
    • Why? The anomeric proton has a long

      
       relaxation time. Insufficient delay will under-integrate H-1 relative to the aromatic protons (15H), leading to incorrect purity calculations.
      
  • Scans (NS): Minimum 16 scans (64 recommended for detecting minor anomers).

  • Temperature: 298 K (25 °C).

References

  • Synthesis and Anomeric Assignment: Ferrières, V., et al. (1998). Stereoselective synthesis of 1,2-trans-furanosides. Carbohydrate Research , 311(1-2), 25-35.

  • NMR of Benzylated Sugars (MDPI): Rassu, G., et al. (2022). Synthesis and Crystallization of 2,3,5-Tri-O-benzyl-D-xylofuranose. Molbank , 2022(1), M1382.

  • Furanose Conformational Analysis: Stevens, J. D., & Fletcher, H. G. (1968). Conformational studies on some pentose derivatives. The Journal of Organic Chemistry , 33(5), 1799-1805.

Sources

Comparative

C13 NMR characteristic peaks for benzyl-protected furanose rings

This guide provides a technical, data-driven comparison of C13 NMR characteristics for benzyl-protected furanose rings, specifically tailored for researchers in carbohydrate chemistry and nucleoside drug development. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, data-driven comparison of C13 NMR characteristics for benzyl-protected furanose rings, specifically tailored for researchers in carbohydrate chemistry and nucleoside drug development.

[1]

Executive Summary

In synthetic carbohydrate chemistry—particularly for nucleoside analogs and glycomimetics—distinguishing between furanose (5-membered) and pyranose (6-membered) rings is a critical quality gate.[1] While proton NMR (


H) is often cluttered by overlapping benzyl methylene signals, Carbon-13 (

C) NMR provides a definitive "fingerprint" for ring size and anomeric configuration.[1]

This guide analyzes the characteristic shifts of benzyl-protected furanosides (specifically D-ribo- and D-arabinofuranose derivatives), contrasting them with their pyranose counterparts and alternative protecting groups.[1]

Mechanistic Basis of Chemical Shifts

Understanding the electronic environment is prerequisite to accurate assignment:

  • Deshielding by Benzyl Ethers: The benzyl (

    
    ) group is electron-donating via induction but the oxygen atom is highly electronegative. Ring carbons attached to 
    
    
    
    typically resonate between 75–85 ppm , significantly downfield from unprotected sugars (~70 ppm).[1]
  • Ring Strain & Hybridization: Furanose ring carbons, particularly C1 and C4, exhibit distinct shifts due to the altered bond angles of the 5-membered ring compared to the relaxed chair conformation of pyranoses.

  • The Anomeric Effect: In furanoses, the interaction between the ring oxygen lone pair and the C1-X antibonding orbital influences the C1 chemical shift, often placing it downfield of pyranose anomers.

Comparative Analysis: Characteristic Peaks

Table 1: The "Fingerprint" Regions (Benzyl-Protected Furanose)

Data based on Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in


.[1]
Carbon TypeChemical Shift (

, ppm)
Diagnostic Feature
C1 (Anomeric) 100.0 – 109.0 Significantly downfield of typical pyranose C1 (~95-103).[1]
Aromatic (Ipso) 137.0 – 138.5 Quaternary carbons of the benzyl groups.
Aromatic (Ortho/Meta/Para) 127.0 – 128.5 Intense cluster of peaks; often indistinguishable.[1]
Ring Carbons (C2, C3, C4) 78.0 – 84.0 Deshielded by

.[1] C4 is often the most distinct ring carbon.
Benzyl

71.5 – 73.5 Distinct "triplet-like" cluster in coupled spectra; singlets in decoupled.
C5 (Exocyclic) 68.0 – 71.0 Upfield relative to ring carbons; diagnostic for furanose vs. pyranose C6.[1]
Table 2: Furanose vs. Pyranose Distinction

Comparison of Benzyl-protected D-Ribose derivatives.

FeatureFuranose (5-Membered)Pyranose (6-Membered)Mechanism
C1 Shift 105 – 109 ppm (

)
101 – 104 ppm (

)
Increased s-character in 5-membered ring C-H bonds.[1]
C4 Shift ~80 – 85 ppm (Ring)~68 – 75 ppm (Ring)C4 is a ring member in furanose, but remote in pyranose.[1]
C5 Shift ~69 – 71 ppm (Exocyclic)~62 – 68 ppm (Ring)C5 is exocyclic

in furanose; ring CH in pyranose.[1]
Table 3: Anomeric Configuration ( vs. )

Note: Furanose anomers are less distinct by shift alone than pyranoses; coupling constants (


) are required for definitive assignment.[1]
Anomer

C C1 Shift (ppm)

H

Coupling (Hz)
Geometry (D-Ribo)
Beta (

)
106.0 – 110.0 < 2.0 Hz (Singlet/Broad S)cis-1,2 relationship (Eclipse).[1]
Alpha (

)
101.0 – 104.0 4.0 – 5.0 Hz (Doublet)trans-1,2 relationship.[1]

Critical Insight: Unlike pyranoses where the axial anomer is often upfield, in benzyl-protected ribofuranosides, the


-anomer (cis) is typically downfield  of the 

-anomer.

Experimental Protocol: Assignment Workflow

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 10-20 mg of protected sugar in 0.6 mL

    
     .
    
  • Reference: Ensure TMS (0.00 ppm) or the central

    
     triplet (77.16 ppm) is referenced correctly.
    
  • Concentration: Benzyl protons relax slowly; ensure sufficient delay time (

    
    ) if quantitative integration is attempted (rare for 
    
    
    
    C).
Step 2: The "Exclusion" Method
  • Identify Benzyls: Locate the cluster at 127-129 ppm and the ipso carbons at 137-138 ppm . Ignore these for structure determination.

  • Identify Benzyl

    
    :  Locate signals at 71-74 ppm . These are protecting groups, not the sugar ring.[1]
    
  • Locate Anomeric C1: Look above 100 ppm .[1]

    • If

      
       ppm 
      
      
      
      Suspect Furanose
      
      
      .
    • If

      
       ppm 
      
      
      
      Suspect Pyranose or Furanose
      
      
      .
Step 3: Validation (HSQC/HMBC)[1]
  • HSQC: Correlate the C1 peak to the H1 proton.

    • Check H1 multiplicity. If H1 is a singlet (or very tight doublet), it is

      
      -furanose  (D-ribo).[1]
      
    • If H1 is a clear doublet (

      
      ), it is 
      
      
      
      -furanose
      .[1]
  • HMBC: Verify the ring size.

    • Furanose: H1 should show a strong correlation to C4 .

    • Pyranose: H1 should show a strong correlation to C5 .

Visualization: Assignment Logic Flow

NMR_Assignment Start Start: Acquire 13C NMR (Benzyl-Protected Sugar) Check_C1 Check Anomeric Region (90 - 110 ppm) Start->Check_C1 Decision_C1 C1 Shift Value? Check_C1->Decision_C1 Range_High > 105 ppm Decision_C1->Range_High Downfield Range_Low 95 - 104 ppm Decision_C1->Range_Low Upfield Likely_Furanose Likely Furanose (Beta) Range_High->Likely_Furanose Ambiguous Ambiguous (Alpha-Furanose or Pyranose) Range_Low->Ambiguous Check_C4_C5 Check Ring Carbons (C4 vs C5) Likely_Furanose->Check_C4_C5 Ambiguous->Check_C4_C5 Decision_Ring Ring Carbon Shifts? Check_C4_C5->Decision_Ring Furanose_Pattern C4 (Ring) at ~82 ppm C5 (Exo) at ~70 ppm Decision_Ring->Furanose_Pattern Pyranose_Pattern C4 (Ring) at ~75 ppm C5 (Ring) at ~72 ppm Decision_Ring->Pyranose_Pattern Result_Furanose CONFIRMED: Furanose Ring Furanose_Pattern->Result_Furanose Result_Pyranose CONFIRMED: Pyranose Ring Pyranose_Pattern->Result_Pyranose

Figure 1: Decision tree for distinguishing furanose vs. pyranose rings using C13 NMR shifts.[1]

Troubleshooting & Common Pitfalls

The "Benzyl Overlap" Trap

In 2,3,5-tri-O-benzyl derivatives, the benzyl methylene carbons (


) appear at 71–74 ppm .[1]
  • Risk: These can easily mask C2, C3, or C5 of the sugar ring.[1]

  • Solution: Use DEPT-135 .

    • Benzyl

      
      : Inverted (Negative)  peaks.[1]
      
    • Ring CH (C1-C4): Upright (Positive) peaks.[1]

    • C5 (Exocyclic

      
      ): Inverted (Negative)  peak.[1]
      
    • Differentiation: C5 is usually upfield (69-70 ppm) of the benzyl methylenes (72-74 ppm).[1]

Solvent Effects

Shifts in


 or 

(if the benzyl sugar is soluble) will vary by 0.5–1.5 ppm compared to

. The trends remain consistent, but absolute values should be referenced carefully.[1]

References

  • Bubb, W. A. (2003).[1] "NMR spectroscopy in the study of carbohydrates and glycoconjugates." Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Link[1]

  • Agrawal, P. K. (1992).[1] "NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides." Phytochemistry, 31(10), 3307-3330.[1] Link[1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1] Link[1]

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000).[1] "Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations." Chemical Reviews, 100(12), 4589-4614.[1] Link[1]

  • BenchChem. (2025).[1] "An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." Link[1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzyl-beta-D-xylofuranose
Reactant of Route 2
2,3,5-Tri-O-benzyl-beta-D-xylofuranose
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